![molecular formula C21H18N6O4 B2863793 3-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034379-64-9](/img/structure/B2863793.png)
3-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the isoxazole ring, the formation of the piperidine ring, and the formation of the pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione moiety. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups. The presence of multiple aromatic rings suggests that the compound could have a planar structure. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyridine ring could undergo electrophilic substitution reactions, while the isoxazole ring could undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the presence of multiple aromatic rings could contribute to the compound’s solubility in organic solvents .科学的研究の応用
Antiviral and Cytotoxic Applications
A study by El-Subbagh et al. (2000) on the synthesis and biological evaluation of certain α, β-unsaturated ketones and their corresponding fused pyridines, including pyrido[4,3-d]pyrimidines, showed that compounds exhibited activity against herpes simplex virus-1 (HSV-1) and moderate activity against human immunodeficiency virus-1 (HIV-1). Additionally, some compounds demonstrated broad-spectrum antitumor activity, with particular selectivity toward leukemia cell lines (El-Subbagh, Abu-Zaid, Mahran, Badria, & Al-Obaid, 2000).
Synthetic Utility in Heterocyclic Chemistry
Research on the synthesis of isoxazolo-[5,4-d]pyrimidine-4,6(5H,7H)-diones by Bamoharram et al. (2010) highlighted the use of ethyl 5-amino-3-methyl-4-isoxazole carboxylate with aryl isocyanates in the presence of Keggin heteropolyacid as a catalyst. This study underscores the compound's role in facilitating the synthesis of heterocycles at room temperature in a one-pot process, yielding good outcomes (Bamoharram, Roshani, Heravi, Mahdavi, Javid, & Emampour, 2010).
Exploratory Chemistry for Novel Derivatives
Metwally and Deeb (2018) utilized 3-aminopyrazolo[4,3-c]pyridine-4,6-dione as a precursor for creating novel pyrazolo[4,5,1-ij][1,6]naphthyridines and pyrido[4’,3’:3,4]pyrazolo[1,5-a]pyrimidines. This study highlights the chemical versatility and potential for generating diverse heterocyclic compounds for further biological evaluation (Metwally & Deeb, 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[1-(5-pyridin-3-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O4/c28-19-15-4-2-8-23-18(15)24-21(30)27(19)14-5-9-26(10-6-14)20(29)16-11-17(31-25-16)13-3-1-7-22-12-13/h1-4,7-8,11-12,14H,5-6,9-10H2,(H,23,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNCZXOVWXJPEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)C(=O)C4=NOC(=C4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。